molecular formula C14H23N3O2 B14864615 Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate

Cat. No.: B14864615
M. Wt: 265.35 g/mol
InChI Key: ZWNABAVMGHNQKU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2

Preparation Methods

The synthesis of Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl group and the cyano-cyclopropylethylamine moiety. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, cyclopropylamine, and cyanogen bromide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The azetidine ring provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-aminoazetidine-1-carboxylate: This compound lacks the cyano-cyclopropylethylamine moiety, making it less versatile in certain synthetic applications.

    1-Boc-3-aminoazetidine: This compound is similar but has different protective groups, affecting its reactivity and stability.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure, leading to different chemical properties and applications.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3-[(1-cyano-1-cyclopropylethyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-7-11(8-17)16-14(4,9-15)10-5-6-10/h10-11,16H,5-8H2,1-4H3

InChI Key

ZWNABAVMGHNQKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C)(C#N)C2CC2

Origin of Product

United States

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